molecular formula C9H9NO5 B1609736 Methyl 3-(hydroxymethyl)-5-nitrobenzoate CAS No. 53732-08-4

Methyl 3-(hydroxymethyl)-5-nitrobenzoate

Cat. No.: B1609736
CAS No.: 53732-08-4
M. Wt: 211.17 g/mol
InChI Key: NNMLFVLQJJIINL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-(hydroxymethyl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMLFVLQJJIINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443738
Record name METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53732-08-4
Record name METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)-5-nitrobenzoate typically involves the nitration of methyl 3-(hydroxymethyl)benzoate. The process can be summarized as follows:

    Nitration Reaction: Methyl 3-(hydroxymethyl)benzoate is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) to introduce the nitro group at the 5-position.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically below 30°C, to prevent over-nitration and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, improving yield and purity.

    Purification Steps: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hydroxymethyl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: Methyl 3-(hydroxymethyl)-5-aminobenzoate.

    Oxidation: Methyl 3-(carboxymethyl)-5-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Materials Science: It is used in the preparation of functional materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-5-nitrobenzoate depends on its chemical transformations:

    Reduction to Amino Derivatives: The amino derivatives can interact with biological targets, potentially inhibiting enzymes or receptors.

    Oxidation to Carboxylic Acids: The carboxylic acid derivatives can participate in hydrogen bonding and ionic interactions, influencing their biological activity.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Methyl 3-(hydroxymethyl)-5-nitrobenzoate
  • Molecular Formula: C₉H₉NO₅
  • Molecular Weight : 211.174 g/mol
  • CAS Number : 53732-08-4

Synthesis :
The compound is synthesized via a multi-step pathway starting from 3-methoxycarbonyl-5-nitrobenzoic acid. Key steps include reduction using BH₃·THF (yield: 79–98%) and subsequent purification by column chromatography, achieving a 60% yield .

Applications :
Primarily used as an intermediate in the synthesis of iodinated X-ray contrast media (e.g., ioxilan) and antituberculosis agents .

Comparison with Structurally Similar Compounds

2.1. Functional Group Variations
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity
Methyl 2,5-dimethoxy-3-nitrobenzoate 2,5-dimethoxy, 3-nitro 241.20 Higher yield (93%) via methylation; methoxy groups enhance lipophilicity
Methyl 3-chloro-5-nitrobenzoate 3-chloro, 5-nitro 215.59 Chloro group acts as a leaving group; higher reactivity in nucleophilic substitutions
Methyl 3-amino-5-nitrobenzoate 3-amino, 5-nitro 196.15 Amino group increases electron density, reducing nitro group’s electron-withdrawing effects
Methyl 3-carboxy-5-nitrobenzoate 3-carboxy, 5-nitro 225.15 Carboxy group enables salt formation; exhibits π-π stacking and hydrogen bonding
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate 4-methyl, 3-sulfonyl, 5-nitro 287.29 Sulfonyl group strongly deactivates the ring; used in pharmaceutical intermediates
2.2. Reactivity and Stability
  • Hydroxymethyl vs. Methoxy : The hydroxymethyl group (–CH₂OH) in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents compared to methoxy (–OCH₃) derivatives .
  • Hydroxymethyl vs. Chloro : The chloro substituent in Methyl 3-chloro-5-nitrobenzoate facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the hydroxymethyl group is more suited for oxidation or esterification .
  • Hydroxymethyl vs. Amino: The amino group in Methyl 3-amino-5-nitrobenzoate stabilizes the nitro group via resonance but may lead to undesired side reactions (e.g., diazotization) .
2.4. Crystallographic and Physicochemical Properties
  • Crystal Packing : Methyl 3-carboxy-5-nitrobenzoate forms dimers via O–H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.69 Å), whereas the hydroxymethyl analog likely adopts similar intermolecular interactions due to its –CH₂OH group .
  • LogP Values :
    • This compound: 1.40
    • Methyl 3-chloro-5-nitrobenzoate: ~2.10 (estimated) Lower LogP in the hydroxymethyl derivative suggests better aqueous solubility.

Biological Activity

Methyl 3-(hydroxymethyl)-5-nitrobenzoate (CAS Number: 53732-08-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉N₁O₅
  • Molecular Weight : 211.171 g/mol
  • Physical State : Solid at room temperature

The compound features a nitro group at the 5-position and a hydroxymethyl group at the 3-position of the benzoate ring, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the nitro group plays a crucial role in its mechanism of action.

  • Tested Strains :
    • Escherichia coli
    • Staphylococcus aureus

The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from breast and colon cancers.

  • Case Study Findings :
    • In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxic effects that were significantly greater than those of the reference drug bleomycin .
    • The mechanism of action appears to involve the disruption of cellular signaling pathways related to cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : The compound has been shown to affect cell cycle progression, particularly in cancer cells.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Reference
FaDu Hypopharyngeal10
MCF-7 Breast Cancer15

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(hydroxymethyl)-5-nitrobenzoate
Reactant of Route 2
Methyl 3-(hydroxymethyl)-5-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.